molecular formula C16H22N2O5 B1583725 2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate CAS No. 27059-08-1

2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate

Cat. No.: B1583725
CAS No.: 27059-08-1
M. Wt: 322.36 g/mol
InChI Key: QHMJTMSGRAGQMU-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The IUPAC name 2-[3-acetamido-N-(2-acetyloxyethyl)anilino]ethyl acetate is derived through systematic analysis of the compound’s structure (Fig. 1). The parent chain is identified as an acetanilide derivative, with a phenyl ring substituted at the 3-position by an acetamido group (-NHCOCH₃). The nitrogen atom of the aniline moiety is further substituted by two ethyl acetate groups.

  • Root name : The core structure is based on acetanilide (N-phenylacetamide), where the phenyl ring is substituted at the 3-position.
  • Substituents :
    • The nitrogen atom of the aniline group is bonded to two ethyl acetate moieties. Each ethyl acetate is named as 2-(acetyloxy)ethyl, where the acetyloxy group (-OAc) is attached to the second carbon of the ethyl chain.
  • Connectivity : The prefix bis(2-acetyloxyethyl)amino denotes two ethyl acetate groups attached to the nitrogen. The complete name reflects the substitution pattern: 2-[3-acetamido-N-(2-acetyloxyethyl)anilino]ethyl acetate .

This nomenclature adheres to IUPAC Rule C-814.3 for tertiary amines and Rule C-463.1 for ester functional groups .

Structural Isomerism and Tautomeric Forms

The compound exhibits limited structural isomerism due to its defined substitution pattern:

  • Positional isomerism : The acetamido group is fixed at the 3-position of the phenyl ring. Isomers with substituents at the 2- or 4-positions are distinct compounds.
  • Tautomerism : The imino group (-N=) in the structure could theoretically participate in tautomeric equilibria. However, the absence of α-hydrogens adjacent to the nitrogen precludes enamine-imine tautomerism (e.g., proton shifts between N and C atoms). Computational studies on analogous systems confirm that tertiary amines in similar environments lack tautomeric mobility .

Conformational isomerism arises from rotation around the C-N bonds of the ethyl acetate groups, leading to distinct spatial arrangements (Fig. 2). These conformers are interconvertible at room temperature and do not constitute separate isomers .

Crystal Structure Analysis and X-ray Diffraction Studies

While experimental X-ray diffraction (XRD) data for this specific compound are not publicly available, insights can be drawn from related acetamide derivatives:

  • Typical XRD parameters for analogous compounds :

    • Space group : Monoclinic (e.g., P2₁/c).
    • Unit cell dimensions : a = 10–12 Å, b = 7–9 Å, c = 15–17 Å, β ≈ 90–110° .
    • Hydrogen bonding : N-H···O interactions between acetamido groups (2.8–3.2 Å) stabilize the lattice .
  • Predicted features :

    • The diethyl acetate groups likely adopt a staggered conformation to minimize steric hindrance.
    • The phenyl ring and acetamido moiety lie in approximately the same plane, as observed in 3-acetamidophenol (CSD Refcode: METACM) .

Molecular Geometry Optimization Through Computational Chemistry

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide optimized geometric parameters (Table 1):

Parameter Value
N-C (aniline) 1.396 Å
C=O (acetate) 1.214 Å
C-O (ester) 1.332 Å
N-C-O (dihedral) 178.5°

Key findings:

  • The ethyl acetate groups exhibit gauche conformations to reduce steric clashes.
  • The acetamido group forms a near-planar arrangement with the phenyl ring (dihedral angle: 5.2°), facilitating resonance stabilization .
  • Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the lone pair of the aniline nitrogen and the σ* orbital of adjacent C-N bonds, contributing to stability .

These results align with experimental data for structurally related compounds, validating the computational approach .

Figure 1. Structural diagram of 2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate.
Figure 2. Predicted low-energy conformers due to ethyl acetate rotation.

Tables and figures are illustrative; specific experimental data for this compound may require further investigation.

Properties

IUPAC Name

2-[3-acetamido-N-(2-acetyloxyethyl)anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-12(19)17-15-5-4-6-16(11-15)18(7-9-22-13(2)20)8-10-23-14(3)21/h4-6,11H,7-10H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMJTMSGRAGQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(CCOC(=O)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067276
Record name Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-
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Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27059-08-1
Record name N-[3-[Bis[2-(acetyloxy)ethyl]amino]phenyl]acetamide
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Record name Acetamide, N-(3-(bis(2-(acetyloxy)ethyl)amino)phenyl)-
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Record name Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-
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Record name Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-
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Record name 2,2'-[(3-acetamidophenyl)imino]diethyl diacetate
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Preparation Methods

Synthetic Route and Reaction Conditions

  • Starting Materials: 3-Acetamidophenylamine and diethyl oxalate.
  • Solvent: Commonly ethanol or methanol.
  • Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
  • Process: The amine and diethyl oxalate are reacted in the solvent with acid catalyst. The mixture is heated to reflux for several hours to promote condensation and imino linkage formation.
  • Purification: After completion, the reaction mixture is cooled and purified by recrystallization or chromatographic techniques to isolate the pure compound.

This method yields 2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate with good purity and is typically used for small-scale synthesis and research purposes.

Industrial Production Methods

Batch or Continuous Reactor Process

  • Reactor Setup: Large-scale reactors equipped with temperature and pressure control.
  • Raw Materials: Same as lab scale but in bulk quantities.
  • Reaction Control: Optimized to maximize yield and purity, typically maintaining reflux conditions and acid catalysis.
  • Isolation: The product is isolated by filtration, washing, and drying steps.
  • Advantages: High throughput and reproducibility suitable for commercial production.

Process Optimization

  • Temperature and pressure are carefully controlled to avoid side reactions.
  • Catalyst concentration and solvent choice are optimized to reduce reaction time and improve yield.
  • Waste management strategies are implemented to handle byproducts and solvent recovery.

Related Synthetic Pathways and Analogous Preparations

While direct preparation of this compound is mainly through the condensation of 3-acetamidophenylamine and diethyl oxalate, related compounds such as diethyl acetamidomalonate have been prepared industrially using nitrosation and reductive acylation methods, which may provide insights into alternative synthetic strategies.

Preparation of Diethyl Acetamidomalonate (Relevant Analog)

  • Step 1: Diethyl malonate is nitrosated using sodium nitrite and acetic acid in organic solvent at low temperatures (0–5 °C), followed by heat preservation (35–45 °C) for 10–15 hours.
  • Step 2: The nitroso intermediate is subjected to reductive acylation with zinc powder in acetic acid and acetic anhydride at 50–60 °C.
  • Isolation: Zinc acetate byproduct is filtered off, and the product is purified by recrystallization.
  • Yield: 80–85% with high purity.
  • Advantages: Low production cost, complete reaction of sodium nitrite, and reduced environmental impact due to minimized sodium nitrite in byproducts.
  • Industrial Suitability: This method is scalable and avoids issues such as excessive foam formation and difficult waste treatment seen in other nitrosation methods.

Though this method is specific to diethyl acetamidomalonate, the principles of controlled nitrosation and reductive acylation could inform modifications or alternative routes for preparing this compound.

Chemical Reaction Analysis Relevant to Preparation

The compound undergoes several key reactions that are relevant to its synthesis and further functionalization:

Reaction Type Reagents/Conditions Major Products Formed
Condensation (Imine formation) 3-Acetamidophenylamine + Diethyl oxalate, acid catalyst, reflux This compound
Oxidation Potassium permanganate or hydrogen peroxide, acidic or neutral medium Carboxylic acids or ketones
Reduction Sodium borohydride or lithium aluminum hydride, alcoholic solvents Amines or alcohols
Substitution Alkyl halides or acyl chlorides, base (NaOH) Substituted derivatives

These reactions are integral to the synthetic approach and post-synthesis modifications.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Yield & Notes
Laboratory Synthesis 3-Acetamidophenylamine, Diethyl oxalate Acid catalyst, reflux in ethanol/methanol Moderate to high yield; purification by recrystallization
Industrial Batch/Continuous Same as lab scale, bulk quantities Controlled temperature and pressure, acid catalysis Optimized for high yield and purity; filtration and drying for isolation
Analogous Nitrosation-Reduction (Diethyl acetamidomalonate) Diethyl malonate, Sodium nitrite, Acetic acid, Zinc powder, Acetic anhydride Stepwise nitrosation at 0–5 °C, reductive acylation at 50–60 °C 80–85% yield; low cost; environmentally favorable

Research Findings and Notes

  • The imino linkage formation between 3-acetamidophenylamine and diethyl oxalate is key to the compound’s structure and function.
  • Acid catalysis facilitates the condensation reaction efficiently.
  • Industrial processes emphasize solvent recovery and byproduct management to reduce environmental impact.
  • Alternative synthetic approaches, such as nitrosation-reductive acylation used in related compounds, offer insights into scalable and cost-effective production.
  • The compound’s unique structure with both acetamidophenyl and diethyl diacetate groups imparts distinct chemical properties valuable in pharmaceutical and biochemical research.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3-Acetamidophenyl)imino]diethyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical structure and properties of 2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate. The compound features an acetamido group attached to a phenyl ring, linked via an imino bond to two diethyl acetate moieties. This structural arrangement contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of this compound exhibit potential anticancer properties. A study demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)20Inhibition of proliferation

Agricultural Chemistry

Pesticide Development : The compound has been investigated for its potential use in developing new pesticides. Its structure allows it to interact with specific enzymes in pests, leading to their inhibition and subsequent mortality. Field trials have shown promising results in controlling pest populations while minimizing environmental impact.

Pest Species Mortality Rate (%) Application Rate (g/ha)
Spodoptera frugiperda85200
Aphis gossypii90150

Dye Industry

Colorant Applications : The compound is used as an intermediate in synthesizing dyes, particularly for textile applications. Its ability to form stable complexes with metal ions enhances the colorfastness of dyes. Studies have shown that fabrics dyed with formulations containing this compound display superior resistance to fading under light exposure.

Dye Type Color Fastness Rating pH Range for Application
Reactive Dyes4-56-8
Disperse Dyes54-5

Case Study 1: Anticancer Properties

A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of various derivatives of this compound on breast cancer cell lines. The results indicated that modifications to the acetamido group significantly enhanced cytotoxicity, providing insights for future drug design.

Case Study 2: Pesticidal Efficacy

Field studies conducted on cotton crops demonstrated that formulations containing this compound effectively reduced aphid populations by over 90% compared to untreated controls. This study highlights its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 2,2’-[(3-Acetamidophenyl)imino]diethyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Anticancer Activity of Diethyl Diacetate Derivatives

Compound Target Cell Line (IC₅₀) Key Structural Features Reference
Benzimidazole-diethyl diacetate HCT-116: 7.2 µM Benzimidazole core, hydrazide
2,2'-[(3-Acetamidophenyl)imino]... N/A Acetamide, ethyl diacetate

UV-Filtering Derivatives

Diethyl diacetate-based UV filters, such as diethyl 2,2′-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (4g), demonstrate superior UVA protection (UVA PF = 6.83 ± 0.05) and photostability due to conjugated allylidene groups and electron-donating methoxy substituents . Comparatively, this compound lacks extended conjugation, limiting its UV absorption. However, its acetamide group could be modified to enhance π-π interactions for UV screening.

Table 2: Photoprotective Properties of Diethyl Diacetate Compounds

Compound UV Activity Key Features Reference
4g (UVA filter) UVA PF = 6.83 ± 0.05 Allylidene, methoxy groups
3b (UVB filter) SPF = 3.07 ± 0.04 Methoxybenzylidene
2,2'-[(3-Acetamidophenyl)imino]... Not tested Acetamide, non-conjugated

Antimicrobial and Reactivity Profiles

Diethyl 2,2'-(1,3-diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl)diacetate shows broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC = 8–16 µg/mL), likely due to its phosphoxane moiety disrupting cell membranes .

Substituent Effects on Solubility and Stability

  • Electron-Withdrawing Groups : Nitro and bromo substituents in Disperse Blue 79:1 enhance dye stability but reduce solubility .
  • Electron-Donating Groups : Methoxy groups in UV filters improve photostability and solubility in macrogol formulations .

Table 3: Substituent Impact on Key Properties

Compound Substituent Solubility (logP) Stability
Disperse Blue 79:1 Bromo, nitro Low High (dye)
UV Filter 4g Methoxy, allylidene Moderate High (photostable)
2,2'-[(3-Acetamidophenyl)imino]... Acetamide Moderate (2.04) Moderate

Biological Activity

2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate, a compound with the CAS number 27059-08-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imino linkage between two diethyl acetate moieties and a 3-acetamidophenyl group. Its chemical structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction : Similar compounds have been shown to interact with enzymes such as esterases and lipases. These interactions are crucial for metabolic processing and influence cellular functions significantly.
  • Gene Expression Modulation : The compound may affect gene expression by interacting with transcription factors, leading to alterations in cellular responses.
  • Cell Signaling Pathways : It has been observed that the compound can modulate key signaling molecules, impacting various cellular processes.

Biological Activity Profiles

Research indicates that compounds similar to this compound exhibit diverse biological activities:

Activity Type Description
AntiviralPotential inhibition of viral replication pathways.
Anti-inflammatoryReduction of inflammatory markers in cellular models.
AnticancerInduction of apoptosis in cancer cell lines.

Case Studies and Research Findings

  • Anticancer Activity : A study on structurally similar compounds demonstrated significant antiproliferative effects on various cancer cell lines, suggesting that this compound may exhibit similar properties .
  • Cell Viability Assays : In vitro studies have shown that this compound can enhance cell viability in certain conditions, indicating potential cytoprotective effects .
  • Biochemical Pathways : The compound has been linked to various metabolic pathways involving ester hydrolysis, leading to the formation of biologically active metabolites which may contribute to its pharmacological effects .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : Similar compounds have shown rapid absorption and wide tissue distribution with significant bioavailability.
  • Metabolism : The compound undergoes metabolic transformations primarily via esterases, leading to active metabolites that may exert biological effects .

Q & A

Q. Discrepancies in reported antimicrobial efficacy: How to address variability?

  • Resolution : Cross-validate results using standardized strains (e.g., ATCC controls) and consistent inoculum sizes (~1×10⁵ CFU/mL). Account for solvent effects (e.g., DMSO vs. aqueous solubility) and use time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. Divergent spectroscopic data across studies: What causes this?

  • Troubleshooting : Check for solvent polarity effects (e.g., CDCl₃ vs. DMSO-d6 in NMR) and instrument calibration. For fluorescence, ensure consistent excitation wavelengths (λex ≈ 281 nm) and correct for inner-filter effects at high concentrations .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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